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Compound of Interest

Compound Name: (2)-Non-6-en-1-ol

cat. No.: B1232224

Molecular Structure and Identification

(Z)-Non-6-en-1-ol is a fatty alcohol characterized by a nine-carbon chain with a primary alcohol
group at one end and a cis-configured double bond at the sixth carbon position.[1] This specific
stereochemistry is crucial to its biological activity and sensory properties.

Key Identifiers:

IUPAC Name: (Z)-non-6-en-1-ol[1]

e Synonyms: cis-6-Nonen-1-ol, (Z)-6-Nonen-1-ol[1]
o CAS Number: 35854-86-5[1]

e Chemical Formula: CoH1s0[1]

» Molecular Weight: 142.24 g/mol [1]

e InChl Key: XJHRZBIBSSVCEL-ARJAWSKDSA-N[1]

SMILES: CC/C=C\CCCCCO[1]
Below is a diagram representing the two-dimensional structure of (Z)-Non-6-en-1-ol.

Molecular structure of (Z)-Non-6-en-1-ol.

Physicochemical and Spectroscopic Data
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(Z)-Non-6-en-1-ol is a colorless to pale yellow liquid with a characteristic powerful, melon-like
odor.[1] It is insoluble in water but soluble in fixed oils.[1]

Table 1: Physicochemical Properties of (Z)-Non-6-en-1-ol

Property Value Reference
Molecular Weight 142.24 g/mol [1]
Boiling Point 115.0 °C @ 20.00 mm Hg [1]
Density 0.844 - 0.851 g/cm3 [1]
Refractive Index 1.448 - 1.450 [1]
Flash Point 208.00 °F (97.78 °C) [2]

- 619.3 mg/L @ 25 °C
Water Solubility (estimated) (2]
estimate

logP (o/w) 3.014 (estimated) [2]

Spectroscopic Data Summary:

e H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals
for the vinyl protons of the cis-double bond, the methylene protons adjacent to the hydroxyl
group, and the terminal methyl group.

 Infrared (IR) Spectroscopy: The IR spectrum displays a broad absorption band in the region
of 3200-3600 cm~1 corresponding to the O-H stretching of the alcohol group. A peak around
3010 cm~1is indicative of the C-H stretching of the double bond.[3]

o Mass Spectrometry (MS): The electron ionization mass spectrum does not typically show a
strong molecular ion peak. Common fragmentation patterns include the loss of water (M-18)
and cleavage at the C-C bonds adjacent to the double bond and the alcohol.[4]

Experimental Protocols
Synthesis of (Z)-Non-6-en-1-ol
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A plausible and stereoselective method for the synthesis of (Z)-Non-6-en-1-ol is via the Wittig
reaction. This method involves the reaction of an aldehyde with a phosphonium ylide.

Protocol:

» Ylide Preparation: A triphenylphosphonium ylide is prepared from a suitable 6-hydroxyhexyl
halide by reaction with triphenylphosphine, followed by deprotonation with a strong base
such as n-butyllithium in an aprotic solvent like THF under an inert atmosphere.

o Wittig Reaction: Propanal is added to the ylide solution at low temperature (e.g., -78 °C). The
reaction mixture is allowed to warm to room temperature and stirred until completion.

o Workup and Purification: The reaction is quenched with a saturated aqueous solution of
ammonium chloride. The organic layer is separated, washed with brine, and dried over
anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude
product is purified by flash column chromatography on silica gel to yield pure (Z)-Non-6-en-
1-ol.

The following diagram illustrates the general workflow for the synthesis of (Z)-Non-6-en-1-ol
via the Wittig reaction.
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Workflow for the synthesis of (Z)-Non-6-en-1-ol.

Biological Activity and Olfactory Signaling

(Z)-Non-6-en-1-ol is known to function as a flavor and fragrance compound and as a
pheromone.[1] The perception of such volatile organic compounds is initiated by the olfactory

system.
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The binding of an odorant molecule like (Z)-Non-6-en-1-ol to an olfactory receptor in the nasal
epithelium triggers a G-protein-coupled signaling cascade. This leads to the production of cyclic
AMP (cAMP), which opens cyclic nucleotide-gated ion channels. The resulting influx of cations
depolarizes the olfactory receptor neuron, generating an action potential that is transmitted to
the olfactory bulb in the brain for processing.

The diagram below outlines the generalized olfactory signaling pathway.
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Generalized olfactory signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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